molecular formula C18H16N4OS B1664268 13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B1664268
M. Wt: 336.4 g/mol
InChI Key: LPWKFUVWWQYLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of A-850002 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in a lyophilized form with a purity greater than 99% . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and consistency .

Scientific Research Applications

A-850002 is widely used in scientific research, particularly in the study of metabotropic glutamate receptors. Its applications include:

Mechanism of Action

A-850002 exerts its effects by selectively binding to and inhibiting mGluR1 receptors. This inhibition prevents the receptor-mediated mobilization of calcium ions within cells, thereby modulating intracellular signaling pathways. The compound’s high selectivity and potency make it a valuable tool for studying the physiological and pathological roles of mGluR1 receptors .

Comparison with Similar Compounds

A-850002 is unique in its high selectivity and potency as an mGluR1 receptor antagonist. Similar compounds include:

These compounds share the common feature of targeting mGluR1 receptors but differ in their chemical structures, modes of action, and pharmacokinetic profiles.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

13-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C18H16N4OS/c1-11-4-6-12(7-5-11)22-10-20-16-15-13(21(2)3)8-19-9-14(15)24-17(16)18(22)23/h4-10H,1-3H3

InChI Key

LPWKFUVWWQYLOD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CN=C4)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CN=C4)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-dimethylamino-3-(4-methylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one
A 850002
A-850002
A850002

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 2
Reactant of Route 2
13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 3
Reactant of Route 3
13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 4
Reactant of Route 4
13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 5
Reactant of Route 5
13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 6
Reactant of Route 6
13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

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